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molecular formula C8H10IN3O B1508133 4-(5-Iodopyrimidin-4-YL)morpholine CAS No. 1356055-09-8

4-(5-Iodopyrimidin-4-YL)morpholine

Cat. No. B1508133
M. Wt: 291.09 g/mol
InChI Key: RXDLVSHQQDLYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

To a vial containing a solution of 4-chloro-5-iodopyrimidine (0.200 g, 0.832 mmol) in DMF (1.333 mL) was added morpholine (0.291 mL, 3.33 mmol) followed by cesium carbonate (0.542 g, 1.664 mmol). The vial was sealed with a Teflon cap and heated at 90° C. for 80 min, then allowed to cool to room temperature. The reaction mixture was filtered through a disposable fritted funnel and the filter cake washed with CH2Cl2. The filtrate was concentrated, then further dried under high vacuum to afford the title compound (235 mg, 97%). ESI MS (M+H)+=292.0.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.333 mL
Type
solvent
Reaction Step One
Quantity
0.291 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0.542 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([I:8])=[CH:6][N:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[I:8][C:7]1[C:2]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[N:3][CH:4]=[N:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC=NC=C1I
Name
Quantity
1.333 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.291 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
cesium carbonate
Quantity
0.542 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a disposable fritted funnel
WASH
Type
WASH
Details
the filter cake washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC=NC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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